molecular formula C11H11FN2OS B14758676 5-(3-Ethoxy-5-fluorophenyl)thiazol-2-amine

5-(3-Ethoxy-5-fluorophenyl)thiazol-2-amine

Cat. No.: B14758676
M. Wt: 238.28 g/mol
InChI Key: NOFGZRFTKKLBLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxy-5-fluorophenyl)thiazol-2-amine typically involves the reaction of 3-ethoxy-5-fluoroaniline with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxy-5-fluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amines .

Scientific Research Applications

5-(3-Ethoxy-5-fluorophenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Ethoxy-5-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Ethoxy-5-fluorophenyl)thiazol-2-amine is unique due to the presence of both ethoxy and fluorine substituents on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H11FN2OS

Molecular Weight

238.28 g/mol

IUPAC Name

5-(3-ethoxy-5-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11FN2OS/c1-2-15-9-4-7(3-8(12)5-9)10-6-14-11(13)16-10/h3-6H,2H2,1H3,(H2,13,14)

InChI Key

NOFGZRFTKKLBLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C2=CN=C(S2)N)F

Origin of Product

United States

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